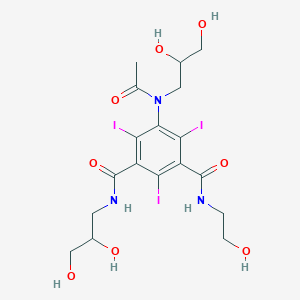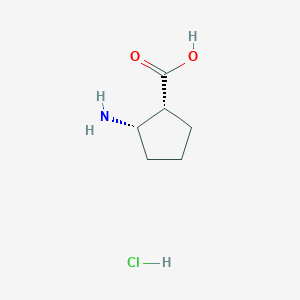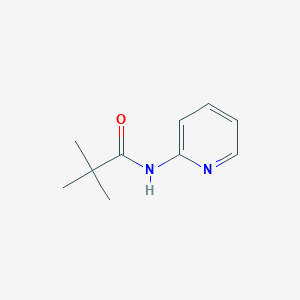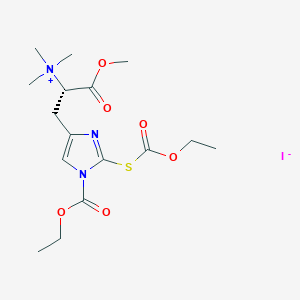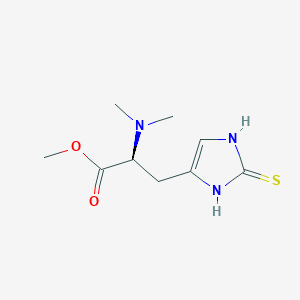
2-アミノピラジン
概要
説明
2-Aminopyrazine is an organic compound with the molecular formula C₄H₅N₃. It is a derivative of pyrazine, characterized by the presence of an amino group attached to the pyrazine ring. This compound appears as a white or off-white crystalline powder and is known for its stability under standard conditions. It is soluble in water and has a melting point of approximately 118-120°C .
科学的研究の応用
2-Aminopyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds. It is used in the preparation of imidazolidines and other nitrogen-containing heterocycles .
Biology: 2-Aminopyrazine derivatives have shown potential as antitumor agents. They exhibit inhibitory activities against certain cancer cell lines, making them valuable in cancer research .
Medicine: 2-Aminopyrazine is a key intermediate in the synthesis of antiviral drugs such as favipiravir. Favipiravir is used to treat influenza and has shown promise in treating other viral infections .
Industry: In the pharmaceutical industry, 2-aminopyrazine is used as an intermediate in the synthesis of various drugs. It is also employed in the production of agrochemicals and dyes .
作用機序
2-アミノピラジンとその誘導体の作用機序は、それらの特定の用途に応じて異なります。 たとえば、ファビピラビルの場合、この化合物はインフルエンザウイルスのRNA依存性RNAポリメラーゼを阻害し、それによってウイルスの複製を防ぎます . 癌研究では、2-アミノピラジン誘導体はSHP2などの特定の酵素の阻害剤として作用し、癌細胞の増殖を抑制します .
6. 類似化合物の比較
2-アミノピラジンは、次のものなどの他の類似化合物と比較することができます。
2-クロロピラジン: 構造は似ていますが、アミノ基の代わりに塩素原子を含んでいます。これは、異なる化学反応で使用され、独自の用途があります。
2-メチルピラジン: アミノ基の代わりにメチル基を含んでいます。これは、香料剤や他の化学物質の合成に使用されます。
2-ヒドロキシピラジン: ヒドロキシル基を含み、医薬品や農薬の合成に使用されます.
独自性: 2-アミノピラジンは、化学反応における汎用性とさまざまな分野における幅広い用途のために独特です。 重要な医薬品を合成するための前駆体として作用する能力と、抗腫瘍剤としての可能性は、科学研究におけるその重要性を強調しています .
準備方法
合成経路と反応条件: 2-アミノピラジンは、さまざまな方法で合成できます。 一般的なアプローチの1つは、ピラジンをナトリウムアミドと液体アンモニアと室温で反応させる方法です . 別の方法は、ピラジン環の区域選択的塩素化、続いて臭素化、パラジウム触媒によるシアノ化、およびサンドマイヤージアゾ化/塩素化です . この複数ステップのプロセスにより、2-アミノピラジンを得るためにさらに処理できる中間体が生成されます。
工業的製造方法: 工業的な設定では、2-アミノピラジンはしばしば、ピラジンの塩素化に続いてアミノ化によって製造されます。この方法は、その効率とスケーラビリティのために好まれます。 反応条件は、通常、制御された温度と圧力下で塩素化剤とアンモニアを使用することを伴い、高い収率と純度を確保します .
化学反応の分析
2-アミノピラジンは、次のものを含むさまざまな化学反応を起こします。
酸化: 2-アミノピラジンは、酸化されてピラジン-2-カルボン酸を形成することができます。この反応は、通常、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの酸化剤の使用を伴います。
還元: 2-アミノピラジンの還元により、2-アミノピラジン誘導体が生成される可能性があります。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
置換: 2-アミノピラジンは、求核置換反応を起こすことができ、アミノ基が他の官能基に置き換えられます。 たとえば、2-アミノピラジンの塩素化により、2-クロロピラジンが得られます .
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、酸性条件。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: 塩素化剤、アンモニア。
主要な製品:
酸化: ピラジン-2-カルボン酸。
還元: 2-アミノピラジン誘導体。
置換: 2-クロロピラジン.
4. 科学研究の用途
2-アミノピラジンは、科学研究において幅広い用途があります。
化学: これは、さまざまな複素環式化合物の合成における構成要素として役立ちます。 イミダゾリジンやその他の窒素含有複素環の調製に使用されます .
生物学: 2-アミノピラジン誘導体は、抗腫瘍剤として可能性を示しています。 それらは特定の癌細胞株に対して阻害活性を示し、癌研究において貴重なものです .
医学: 2-アミノピラジンは、ファビピラビルなどの抗ウイルス薬の合成における重要な中間体です。 ファビピラビルはインフルエンザの治療に使用され、他のウイルス感染症の治療に有望であることが示されています .
産業: 製薬業界では、2-アミノピラジンは、さまざまな薬剤の合成における中間体として使用されています。 また、農薬や染料の製造にも使用されています .
類似化合物との比較
2-Aminopyrazine can be compared with other similar compounds such as:
2-Chloropyrazine: Similar in structure but contains a chlorine atom instead of an amino group. It is used in different chemical reactions and has distinct applications.
2-Methylpyrazine: Contains a methyl group instead of an amino group. It is used as a flavoring agent and in the synthesis of other chemicals.
2-Hydroxypyrazine: Contains a hydroxyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Aminopyrazine is unique due to its versatility in chemical reactions and its wide range of applications in various fields. Its ability to act as a precursor for the synthesis of important pharmaceuticals and its potential as an antitumor agent highlight its significance in scientific research .
特性
IUPAC Name |
pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQRUTUGRCSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198510 | |
| Record name | 2-Aminopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5049-61-6 | |
| Record name | Aminopyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of aminopyrazine is C4H5N3. Its molecular weight is 95.10 g/mol.
A: Aminopyrazines are often characterized using techniques like NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , , ] For instance, the presence of characteristic peaks in the IR spectrum can help identify specific functional groups. []
A: Studies have shown that introducing specific substituents on the aminopyrazine ring, particularly at the 5-position, can significantly influence its potency against targets like Plasmodium falciparum PI4K. [, ] Introducing hydrophilic groups, such as those containing oxygen or nitrogen, can increase aqueous solubility, which is crucial for drug-like properties. [] Additionally, the size and electronic properties of substituents can affect binding affinity and selectivity for specific targets. []
A: Replacing the benzyl group at the 8-position of an imidazopyrazinone ring (related to aminopyrazine) with directly linked aromatic rings increased conjugation and resulted in a red-shifted emission in chemiluminescence studies. [, ]
A: N-alkylated aminopyrazines exhibit a bathochromic shift of approximately 50 nm in both absorption and emission spectra compared to non-alkylated counterparts. This shift is advantageous for enhancing tissue penetration and simplifying detection methods. [, ]
A: Aminopyrazine derivatives have shown promising antitumor activity, particularly as SHP2 inhibitors. [] They have also demonstrated activity against human African trypanosomiasis, both in vitro and in vivo. [] Furthermore, these compounds exhibit antioxidant properties, showing potential for treating conditions related to oxidative stress and inflammation. []
A: Yes, aminopyrazines can be utilized as derivatization reagents for enhancing the detection sensitivity of carbohydrates in mass spectrometry. [, ] They form derivatives with carbohydrates via non-reductive amination, improving ionization efficiency. Notably, aminopyrazine itself can serve as a co-matrix in MALDI-TOF MS, simplifying the analytical workflow. []
A: Aminopyrazines can be synthesized from various starting materials. One approach involves using 2-cyanopyrazine as a precursor and converting it to 2-aminopyrazine through reactions with sodium hypochlorite and alkali. [] Another method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which can yield both 2-chloropyrazine and 2-aminopyrazine. [] Additionally, multi-step syntheses involving Suzuki-Miyaura cross-coupling reactions can be employed to introduce specific substituents at desired positions of the pyrazine ring. [, ]
A: Aminopyrazines can serve as building blocks for constructing larger heterocyclic systems. For example, they can react with glyoxal derivatives to form bicyclic imidazolopyrazinones or monocyclic N-substituted aminopyrazines. [] Additionally, they can be utilized in multi-step syntheses, often involving ring-closing reactions, to create diverse heterocyclic scaffolds with potential biological activities.
A: Aminopyrazine is a versatile ligand in coordination chemistry due to its ability to bridge metal centers. [, , , , ] It can coordinate through both the pyrazine nitrogen atoms and the amino group. This bridging ability leads to the formation of diverse coordination polymers with intriguing structures and potential applications. [, , ]
A: Aminopyrazine acts as a bridging ligand in dinuclear copper(II) complexes with 1,3-aryl linked bis-beta-diketonato ligands, forming sandwich-like tetranuclear species. [] It also bridges Cu(II) or Zn(II) ions in the presence of dipicolinic acid, resulting in dinuclear complexes. [, ] Additionally, aminopyrazine links HgII cations, forming polymeric chains in the presence of iodide anions. []
A: The stability of aminopyrazine-based materials is highly dependent on their structure and the specific conditions they are subjected to. [] Factors such as temperature, pH, and exposure to light or oxidizing agents can impact their stability. For instance, certain aminopyrazine derivatives undergo thermal degradation through mechanisms like dehydrogenation or elimination reactions. []
ANone: Strategies for enhancing the stability of aminopyrazine derivatives include incorporating stabilizing substituents, developing appropriate formulations (such as encapsulating the compound within a protective matrix), and controlling storage conditions (e.g., storing under inert atmosphere and at low temperatures).
A: Computational chemistry plays a crucial role in aminopyrazine research by providing insights into molecular properties, reactivity, and interactions. [, ] Researchers utilize computational tools for tasks such as:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


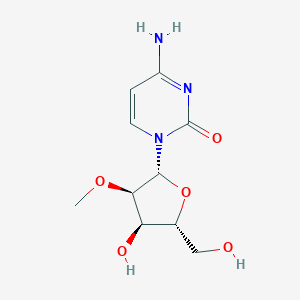
![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)


![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)


